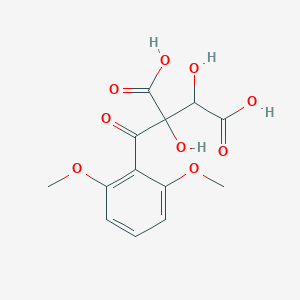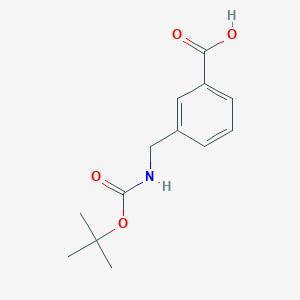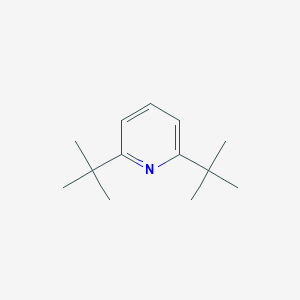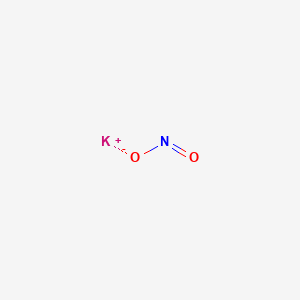
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate
Overview
Description
Fluorophenyl compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties of fluorine . The presence of a fluorine atom can enhance the biological activity of these compounds, making them valuable in drug design and development.
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves the use of fluorinating agents or the substitution of an existing functional group with a fluorine atom . Protodeboronation, a process involving the removal of a boron group, is a common method used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction .Chemical Reactions Analysis
Fluorophenyl compounds can undergo various chemical reactions, including condensation reactions, oxidative cross-coupling, and cyclization of keto esters .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can vary widely depending on their specific structure. These properties can be determined using various analytical techniques .Scientific Research Applications
Chemical Synthesis and Organic Chemistry Applications
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate may have relevance in the synthesis of pharmaceuticals and complex organic molecules. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, illustrates the importance of fluoro-organic compounds in medicinal chemistry. This synthesis involves cross-coupling reactions and highlights the challenges and solutions in synthesizing fluoro-organic compounds for pharmaceutical applications (Qiu et al., 2009).
Environmental and Biodegradation Studies
Research on the environmental fate and biodegradation of organic compounds, including ethyl and butyl esters, is essential for understanding their impact on ecosystems and for developing strategies for environmental remediation. For example, studies on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) provide insights into how similar ethyl esters might behave in soil and groundwater, including their biodegradability and potential effects on aquatic life (Thornton et al., 2020).
Toxicology and Safety Assessment
The toxicological evaluation of organic fluorophores and related compounds is crucial for ensuring their safe use in molecular imaging and other applications. A review of the toxicity of organic fluorophores used in molecular imaging, including their cytotoxicity and mutagenicity, underscores the importance of thorough safety assessments for compounds used in medical diagnostics and research (Alford et al., 2009).
Applications in Polymer Science
The chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate in the field of polymer science, especially in processes related to the sustainability and circular economy of plastics. Research on hydrolysis and glycolysis techniques for recovering monomers from PET for repolymerization or for producing value-added materials demonstrates the relevance of chemical transformations in recycling efforts (Karayannidis & Achilias, 2007).
Antioxidant Activity and Food Science
The study of antioxidants and their evaluation methods provides a framework for exploring the potential applications of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate in food science and nutraceuticals. Research on various tests for determining antioxidant activity, including their mechanisms, applicability, and limitations, can inform the development of new antioxidants and their incorporation into food products (Munteanu & Apetrei, 2021).
Mechanism of Action
While the specific mechanism of action for “Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate” is not known, similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They may also stimulate the increase in superoxide dismutase (SOD) and peroxidase (POD) activities, enhancing plant resistance against bacterial leaf blight .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVHMMPOTGMPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645515 | |
| Record name | Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | |
CAS RN |
122115-51-9 | |
| Record name | Ethyl 4-fluoro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)




